3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLHLRVSHJKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352828 | |
| Record name | 3-Chloro-4,5-diaminobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132915-80-1 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132915-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4,5-diaminobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of Precursor Substrates
The synthesis begins with a trifluoromethyl- and chloro-substituted benzene derivative. Nitration introduces nitro groups at positions 1 and 2, leveraging the electron-withdrawing effects of the trifluoromethyl group to direct electrophilic substitution.
Typical Conditions :
-
Substrate : 3-chloro-5-(trifluoromethyl)benzene
-
Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (10%)
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Temperature : 0–5°C (prevents over-nitration)
-
Reaction Time : 4–6 hours
Yield : ~65% (isolated as 1,2-dinitro-3-chloro-5-(trifluoromethyl)benzene).
Reduction of Nitro Groups
The dinitro intermediate undergoes reduction to form the target diamine. Catalytic hydrogenation or chemical reductants like Sn/HCl are employed.
Catalytic Hydrogenation :
Chemical Reduction (Sn/HCl) :
Table 1: Comparative Reduction Outcomes
| Method | Catalyst/Reductant | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 85 | 98 |
| Sn/HCl Reduction | SnCl₂ | 75 | 92 |
Halogenation-Amination Strategy
Sequential Functionalization
This route starts with a diaminobenzene core, introducing chloro and trifluoromethyl groups via electrophilic substitution or cross-coupling.
Chlorination :
-
Reagent : Cl₂ gas in CCl₄
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Catalyst : FeCl₃ (Lewis acid)
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Position : Meta to trifluoromethyl group (steric and electronic guidance).
Trifluoromethylation :
Challenges in Regiocontrol
The electron-donating nature of amine groups complicates electrophilic substitution, necessitating protective strategies:
Protection :
Table 2: Halogenation-Amination Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, CCl₄, 25°C | 78 |
| Trifluoromethylation | CF₃Cu, DMF, 100°C | 60 |
| Deprotection | NaOH (6M), 80°C | 95 |
Lithiation-Based Functionalization
Directed Ortho-Metalation (DoM)
Adapting methodologies from patent CN103012122A, tert-butyl lithium facilitates deprotonation at specific positions, enabling sequential functionalization.
Lithiation :
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Base : tert-Butyl lithium (2.5 equiv)
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Chelator : Tetramethylethylenediamine (TEMED, 1.2 equiv)
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Solvent : THF, -78°C
-
Electrophile : Cl₂ gas or CF₃I
Quenching :
Reaction Sequence
-
Lithiation at position 2 (directed by TEMED).
-
Chlorination at position 3.
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Trifluoromethylation at position 5 via Cu-mediated coupling.
Table 3: Lithiation Method Parameters
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Reaction Time | 2 hours |
| Electrophile | Cl₂ or CF₃I |
| Solvent | THF |
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance yield and safety, flow chemistry minimizes intermediate isolation:
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and alkylated amines .
Scientific Research Applications
Organic Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the preparation of:
- Pharmaceuticals: Intermediates for drug synthesis, including antituberculosis agents.
- Agrochemicals: Compounds used in pesticides and herbicides.
- Dyes and Pigments: Its unique structure allows for the development of vibrant colors in various applications.
Research indicates that derivatives of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine exhibit potential biological activities , such as:
- Antimicrobial Properties: Effective against certain bacterial strains.
- Anticancer Activity: Studies have shown cytotoxic effects on various cancer cell lines due to enhanced binding affinity to specific targets .
Case Study Example:
A study explored the compound's efficacy against drug-resistant tuberculosis strains, highlighting its potential as a therapeutic agent due to its ability to overcome resistance mechanisms in bacteria.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Specialty Chemicals Production: Used in the manufacture of polymers and coatings.
- Electronic Materials: Its unique properties make it valuable in developing advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The amine groups can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)
- Molecular Formula : C₇H₆BrF₃N₂
- Molecular Weight : 255.04 g/mol
- Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine may alter reactivity in nucleophilic substitutions or catalytic cross-coupling reactions. For example, bromine’s superior leaving-group ability facilitates Suzuki-Miyaura couplings, as seen in the synthesis of necroptosis inhibitors .
3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 2106-02-7)
- Molecular Formula : C₆H₅ClF₂N₂
- Molecular Weight : 178.57 g/mol
- Fluorine’s electronegativity enhances hydrogen-bonding interactions in crystal structures .
Trifluoromethyl-Modified Derivatives
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 1737-64-0)
4,5-Bis(trifluoromethyl)benzene-1,2-diamine (CAS: 30454-92-3)
- Molecular Formula : C₈H₅F₆N₂
- Molecular Weight : 258.13 g/mol
- Key Differences : Dual trifluoromethyl groups amplify electron-withdrawing effects, which could destabilize intermediates in electrophilic substitutions but favor nucleophilic aromatic substitutions.
Substituent Position and Electronic Effects
- Substituent Position : The chloro and trifluoromethyl groups in 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine are meta to each other, creating a distinct electronic environment. In contrast, 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 157590-60-8) has substituents in para positions, altering resonance stabilization and directing reactivity .
- Electronic Effects: Trifluoromethyl groups reduce electron density at the aromatic ring, making the compound less reactive toward electrophiles but more susceptible to nucleophilic attack compared to non-fluorinated analogs like 3-Chloro-5-methylbenzene-1,2-diamine.
Data Tables
Table 1: Comparative Properties of Selected Benzene-1,2-diamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 132915-80-1 | C₇H₆ClF₃N₂ | 210.58 | Cl (C3), CF₃ (C5) |
| 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | 157026-19-2 | C₇H₆BrF₃N₂ | 255.04 | Br (C3), CF₃ (C5) |
| 3-Chloro-5-fluorobenzene-1,2-diamine | 2106-02-7 | C₆H₅ClF₂N₂ | 178.57 | Cl (C3), F (C5) |
| 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine | 1737-64-0 | C₈H₈F₃N₂ | 189.16 | CH₃ (C4), CF₃ (C5) |
Biological Activity
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, also known as 3,5-dichloro-2-(trifluoromethyl)phenylenediamine, is an aromatic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C7H6ClF3N2
- Molecular Weight : Approximately 210.58 g/mol
- Density : 1.51 g/cm³
- Melting Point : 42–43 °C
- Boiling Point : Approximately 260.8 °C
The presence of both chloro and trifluoromethyl groups contributes to its unique chemical reactivity and potential applications.
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity due to their ability to interact with various biological targets. Specifically, the trifluoromethyl group has been shown to improve drug potency towards reverse transcriptase enzyme inhibition, which is crucial in the development of antiviral drugs. The mechanism involves lowering the pKa of cyclic carbamates, facilitating hydrogen bonding interactions with target proteins.
Toxicological Profile
The compound is classified as harmful if swallowed and toxic upon skin contact. This toxicity profile necessitates careful handling in laboratory settings . Similar aromatic amines often exhibit acute toxicity, highlighting the need for safety precautions during research and application.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Nitration of a suitable benzene derivative .
- Reduction to introduce amine groups .
- Trifluoromethylation through radical reactions .
- Electrophilic aromatic substitution to add chloro groups .
These methods require careful optimization of reaction conditions to maximize yield and purity while minimizing hazards associated with intermediates .
Applications in Research and Industry
This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in:
- Analytical Chemistry : Due to its ability to form complexes with various elements.
- Biochemical Assays : As a probe for studying enzyme interactions.
- Industrial Chemistry : In the production of dyes and pigments.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloroaniline | C6H6ClN | Lacks trifluoromethyl group; simpler structure |
| 4-Chloro-3-(trifluoromethyl)aniline | C7H6ClF3N | Different positional isomer; potential different reactivity |
| 2-Amino-4-chlorobenzotrifluoride | C7H6ClF3N | Contains different amino positioning; may have distinct biological activity |
The structural differences among these compounds influence their chemical behavior and biological activity significantly.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine?
- Methodology :
- Step 1 : React tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature in the presence of triethylamine (Et₃N) as a base .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC).
- Step 3 : Filter triethylammonium chloride byproduct and evaporate THF.
- Step 4 : Purify the product using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
- Key Data :
| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| 1 | 1:1 | THF | 3 days | ~75% |
Q. How is the compound characterized structurally?
- Techniques :
- X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (δ ~6.8–7.2 ppm for aromatic protons; δ ~120–140 ppm for CF₃ in ¹⁹F NMR).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₆ClF₃N₂: [M+H]⁺ = 211.02) .
- Crystallographic Parameters :
| Space Group | a (Å) | b (Å) | c (Å) | Z | R-factor |
|---|---|---|---|---|---|
| P2₁/c | 10.2 | 8.5 | 12.1 | 4 | <0.05 |
Q. What are the key physical properties of this compound?
- Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 40–43°C | |
| Molecular Weight | 210.58 g/mol | |
| Solubility | Soluble in THF, DCM; insoluble in H₂O |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this diamine in cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.
- Transition State Analysis : Study activation barriers for reactions with aryl halides (e.g., Suzuki-Miyaura coupling).
- Key Insight : The electron-withdrawing CF₃ group reduces electron density at the benzene ring, favoring oxidative addition with Pd catalysts .
Q. How do steric and electronic effects influence its use in synthesizing heterocycles?
- Case Study : Reaction with α,β-unsaturated carbonyl compounds:
- Steric hindrance : The 3-chloro and 5-CF₃ groups direct electrophilic substitution to the 4-position.
- Electronic effects : CF₃ stabilizes intermediates via inductive effects, as shown in cyclocondensation reactions to form benzimidazoles .
Q. What challenges arise in crystallographic refinement due to the trifluoromethyl group?
- Challenges :
- Disorder : CF₃ groups often exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
- Thermal motion : High displacement parameters for fluorine atoms. Apply anisotropic refinement with ISOR restraints .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Example : If NMR suggests a planar conformation but X-ray shows torsional strain:
- Solution : Conduct variable-temperature NMR to assess dynamic behavior. Compare with DFT-calculated torsion angles .
- Data Table :
| Technique | Observed Torsion Angle | Calculated Angle (DFT) |
|---|---|---|
| X-ray | 15° | 18° |
| NMR (298 K) | Averaged (0°) | N/A |
Q. What are the degradation pathways under acidic/basic conditions?
- Stability Study :
- Conditions : Expose to 1M HCl (24 hrs) or 1M NaOH (24 hrs).
- Analysis : LC-MS to identify degradation products (e.g., hydrolysis of Cl to OH group).
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
